N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a pyridin-3-yl moiety at the 5-position. This compound belongs to a class of molecules studied for their structural versatility and biological activities, particularly in medicinal chemistry .
Key structural attributes include:
- Acetamide bridge: The thioether (-S-) linkage between the triazole and acetamide groups may influence metabolic stability.
- Aryl substituents: The 2,6-dibromo-4-methylphenyl group contributes to electronic effects (via bromine’s electronegativity) and steric hindrance.
Properties
Molecular Formula |
C17H15Br2N5OS |
|---|---|
Molecular Weight |
497.2 g/mol |
IUPAC Name |
N-(2,6-dibromo-4-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15Br2N5OS/c1-10-6-12(18)15(13(19)7-10)21-14(25)9-26-17-23-22-16(24(17)2)11-4-3-5-20-8-11/h3-8H,9H2,1-2H3,(H,21,25) |
InChI Key |
BVIUDWKDCBQPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials might include 2,6-dibromo-4-methylphenylamine, pyridine, and triazole derivatives. Common synthetic routes could involve:
Step 1: Bromination of 4-methylphenylamine to obtain 2,6-dibromo-4-methylphenylamine.
Step 2: Formation of the triazole ring through cyclization reactions involving pyridine derivatives.
Step 3: Coupling of the triazole ring with the brominated phenylamine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atoms or the triazole ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups in place of the bromine atoms.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and triazole groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Implications of Substituent Variations
(A) Triazole 4-Position Modifications
- Methyl vs. Ethoxyphenyl (Target vs. Methyl groups offer minimal steric hindrance, favoring membrane permeability.
(B) Triazole 5-Position Modifications
- Pyridin-3-yl vs. Furan-2-yl (Target vs. ) : Pyridine’s nitrogen enables stronger dipole interactions and metal coordination, whereas furan’s oxygen may improve solubility in polar solvents.
(C) Acetamide Phenyl Group
- Brominated vs. Dimethyl (Target vs. ): Bromine atoms increase molecular weight and electronegativity, favoring halogen bonding in hydrophobic pockets.
Research Findings
(A) Anti-Exudative Activity
- Compounds with furan-2-yl substituents (e.g., ) demonstrated notable anti-exudative activity in rat models at doses of 10–50 mg/kg. The furan moiety’s polarity likely contributes to anti-inflammatory effects by modulating COX-2 pathways .
- Pyridin-3-yl analogs (Target, ) lack explicit activity data in the evidence but are hypothesized to target kinase enzymes due to pyridine’s affinity for ATP-binding sites.
Biological Activity
N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dibrominated Phenyl Group : Enhances lipophilicity and biological interactions.
- Triazole Ring : Known for its pharmacological significance, particularly in antifungal and anticancer activities.
- Sulfanyl Moiety : Potentially increases the compound's reactivity and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 438.19 g/mol.
Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines. Preliminary findings suggest:
- Inhibition of Cell Proliferation : The compound demonstrated notable antiproliferative effects on breast and lung cancer cell lines.
Antimicrobial Activity
The triazole framework is also associated with antimicrobial properties. Studies have shown that this compound exhibits:
- Broad-spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 32 |
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : The triazole ring may interact with key enzymes involved in cell proliferation.
- Disruption of Membrane Integrity : The lipophilic nature of the dibrominated phenyl group can disrupt microbial membranes.
- Modulation of Signaling Pathways : Potential interference with growth factor signaling pathways in cancer cells.
Study 1: Synthesis and Evaluation
A study focused on synthesizing this compound highlighted its efficacy against various cancer types. The synthesized compound was subjected to in vitro assays showing promising results against multiple cell lines with varying mechanisms of action identified.
Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial properties of the compound against clinical isolates. Results indicated significant activity against resistant strains of bacteria, suggesting its potential as a lead candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
